molecular formula C9H9FINO2 B14896480 Methyl 3-amino-6-fluoro-5-iodo-2-methylbenzoate

Methyl 3-amino-6-fluoro-5-iodo-2-methylbenzoate

Cat. No.: B14896480
M. Wt: 309.08 g/mol
InChI Key: YPHVVTRYBLJKNI-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoro-5-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H8FIO2. This compound is a derivative of benzoic acid and is characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-fluoro-5-iodo-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the iodination of methyl 3-amino-2-methylbenzoate followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino, fluoro, and iodo groups on the benzene ring make this compound suitable for various substitution reactions, including nucleophilic and electrophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using iodine and fluorine sources under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3-amino-6-fluoro-5-iodo-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-fluoro-5-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The presence of amino, fluoro, and iodo groups allows it to participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • Methyl 3-fluoro-5-iodo-2-methylbenzoate
  • Methyl 3-amino-5-fluorobenzoate
  • Methyl 3-amino-2-fluorobenzoate

Comparison: Methyl 3-amino-6-fluoro-5-iodo-2-methylbenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research applications.

Properties

Molecular Formula

C9H9FINO2

Molecular Weight

309.08 g/mol

IUPAC Name

methyl 5-amino-2-fluoro-3-iodo-6-methylbenzoate

InChI

InChI=1S/C9H9FINO2/c1-4-6(12)3-5(11)8(10)7(4)9(13)14-2/h3H,12H2,1-2H3

InChI Key

YPHVVTRYBLJKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)I)F)C(=O)OC

Origin of Product

United States

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